3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride
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Overview
Description
3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of pyridinones. It is characterized by the presence of a bromine atom at the 5-position and an aminoethyl group at the 3-position of the pyridinone ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds, such as n-nitrosamines, have been found to undergo oxidation by cytochrome p450, leading to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases
Biochemical Pathways
Indole derivatives, which share structural similarities with en300-6477070, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Based on the potential biological activities of similar compounds, it can be hypothesized that en300-6477070 might have a wide range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one typically involves the bromination of 1H-pyridin-2-one followed by the introduction of the aminoethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The aminoethyl group can be introduced through a nucleophilic substitution reaction using 2-aminoethanol or 2-aminoethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps like crystallization or chromatography are employed to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium thiolate, primary amines, or sodium alkoxide in polar aprotic solvents.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 3-(2-Aminoethyl)-1H-pyridin-2-one.
Substitution: 3-(2-Aminoethyl)-5-substituted-1H-pyridin-2-one derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)-1H-pyridin-2-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-1H-pyridin-2-one: Lacks the aminoethyl group, which affects its solubility and interaction with biological targets.
3-(2-Aminoethyl)-5-chloro-1H-pyridin-2-one: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties
Uniqueness
3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride is unique due to the presence of both the bromine atom and the aminoethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
3-(2-aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c8-6-3-5(1-2-9)7(11)10-4-6;/h3-4H,1-2,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJKVGCZPYOHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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